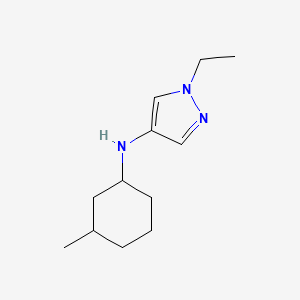

1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine

Description

1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine is a pyrazole-derived amine featuring an ethyl group at the N1 position and a 3-methylcyclohexyl substituent at the C4 amine. Its molecular formula is C₁₂H₂₁N₃, with a molecular weight of 207.32 g/mol.

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

1-ethyl-N-(3-methylcyclohexyl)pyrazol-4-amine |

InChI |

InChI=1S/C12H21N3/c1-3-15-9-12(8-13-15)14-11-6-4-5-10(2)7-11/h8-11,14H,3-7H2,1-2H3 |

InChI Key |

RVALKLQDTXAWHG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NC2CCCC(C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 3-methylcyclohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Lipophilicity: The 3-methylcyclohexyl group in the target compound imparts higher lipophilicity compared to the cyclopentyl analog (), which has a smaller aliphatic ring. This difference may influence bioavailability and interaction with hydrophobic targets . However, they may reduce solubility compared to aliphatic groups .

Synthetic Methodologies :

- Coupling reactions using cesium carbonate and copper catalysts are common for introducing amine substituents, as demonstrated in . This method contrasts with triethylorthoformate-mediated formylation in triazole derivatives (), highlighting versatility in heterocyclic synthesis .

Biological and Agrochemical Relevance: Pyrazole and triazole derivatives (e.g., ) are frequently explored as agrochemicals due to their insecticidal and antifungal properties. The target compound’s cyclohexyl group may confer stability in lipid-rich environments, a trait advantageous for pesticidal activity .

Physical and Chemical Properties

- Melting Points : The cyclopropyl-pyridine analog () exhibits a melting point of 104–107°C , while data for the target compound remains unreported. Larger substituents like cyclohexyl may lower melting points due to reduced crystallinity .

- Hydrogen Bonding : Intramolecular and intermolecular hydrogen bonds (e.g., C–H⋯O/N interactions in ) stabilize molecular conformations, a feature likely shared by the target compound .

Biological Activity

1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine is a novel compound belonging to the pyrazole class, characterized by its unique structural features, including an ethyl group and a 3-methylcyclohexyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, anti-inflammatory, and anticancer agent. This article synthesizes current research findings related to its biological activity, including data tables and relevant case studies.

Biological Activity Overview

Research indicates that 1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.

- Antifungal Properties : It has also been investigated for its efficacy against fungal pathogens.

- Anti-inflammatory Effects : The compound may interact with specific inflammatory pathways, suggesting potential applications in treating inflammatory disorders.

- Anticancer Potential : There is ongoing research into its mechanisms as an anticancer agent, although detailed pathways remain to be fully elucidated.

Antimicrobial and Antifungal Studies

A series of in vitro assays have been conducted to evaluate the antimicrobial efficacy of 1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine. The results are summarized in Table 1 below.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive bacterium |

| Escherichia coli | 16 µg/mL | Gram-negative bacterium |

| Candida albicans | 64 µg/mL | Common fungal pathogen |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Mechanisms

Research has indicated that 1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. A study utilizing murine models demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels following treatment with this compound, highlighting its anti-inflammatory potential.

Anticancer Activity

In vitro studies have explored the anticancer properties of the compound against various cancer cell lines. Notable findings include:

- Cell Line : HeLa (cervical cancer)

- IC50 Value : Approximately 25 µM after 48 hours of exposure.

These results indicate a promising avenue for further exploration in cancer therapeutics.

Case Studies

One notable case study involved the administration of 1-Ethyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine in a preclinical model of rheumatoid arthritis. The treatment resulted in significant reductions in joint inflammation and pain scores compared to control groups, supporting its potential therapeutic applications in autoimmune diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.